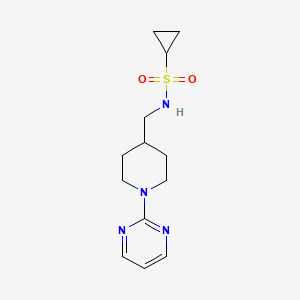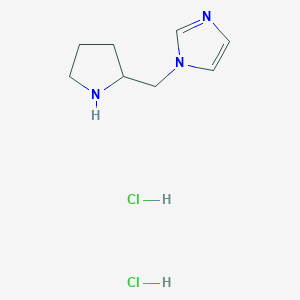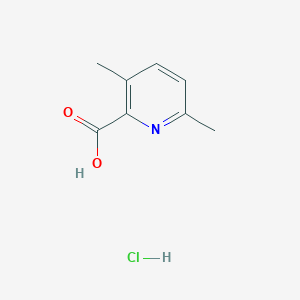
ethyl 4-(2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C24H19ClN4O5 and its molecular weight is 478.89. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-(2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
The structural features of this compound, particularly the presence of the 1,2,4-oxadiazole and the chlorophenyl groups, suggest potential anticancer properties. Compounds with similar structures have been synthesized and shown to exhibit anticancer activity against various human tumor cell lines . The oxadiazole moiety is known to interact with biological molecules, enhancing the compound’s efficacy as an anticancer agent.
Antitubercular Properties
Derivatives of 1,2,4-oxadiazole, which is a part of this compound’s structure, have been reported to possess antitubercular activities. These compounds can be designed to target mycobacterial enzymes, which are crucial for the survival of the tuberculosis-causing bacteria .
Antifungal and Antiviral Uses
The chlorophenyl group, a component of this compound, is associated with antifungal and antiviral activities. The compound’s ability to inhibit key enzymes in fungal and viral pathogens makes it a candidate for further research in developing treatments for these infections .
Anti-inflammatory Effects
Compounds containing the oxadiazole ring have been known to exhibit anti-inflammatory properties. This is particularly relevant in the design of new drugs that can help manage chronic inflammatory diseases .
Enzyme Inhibition
The compound’s structure suggests that it could be effective in inhibiting certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory process. This makes it a potential candidate for the development of anti-inflammatory medications .
Drug Design and Lipophilicity
The compound’s increased lipophilicity, an important descriptor for drug design, suggests that it could be used to create more effective drug molecules. Lipophilicity affects a drug’s absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its success as a therapeutic agent .
Functional Material Chemistry
Apart from pharmacological activity, compounds with a diarylquinoline substructure, similar to the one present in this compound, have found applications in functional material chemistry. They can be used in the development of new materials with specific desired properties .
Green Chemistry Synthesis
The synthesis of this compound can be achieved through green chemistry approaches, such as ultrasound-assisted synthesis, which is eco-friendly and economical. This method also reduces reaction times and can improve yield, making the compound more accessible for research and application .
properties
IUPAC Name |
ethyl 4-[[2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O5/c1-2-33-24(32)16-7-11-18(12-8-16)26-20(30)14-29-13-3-4-19(23(29)31)22-27-21(28-34-22)15-5-9-17(25)10-6-15/h3-13H,2,14H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIPGBSTHRCGPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

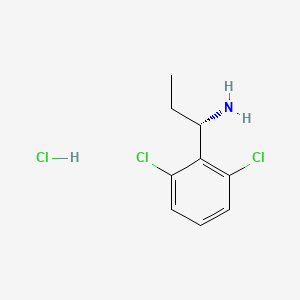

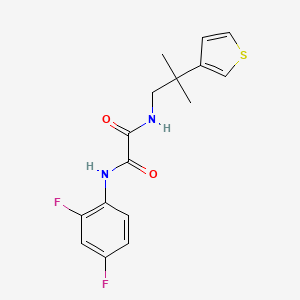

![4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2874098.png)
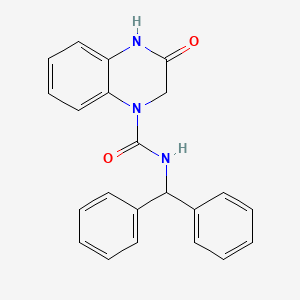
![(4E,11R)-17-Methoxy-11-methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(14),4,15,17-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2874100.png)
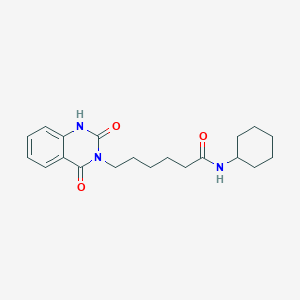
![N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B2874105.png)
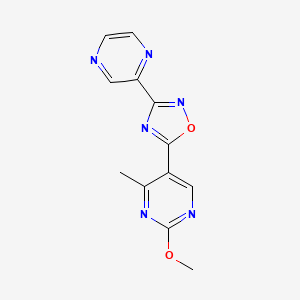
![N-(2,4-dichlorophenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2874108.png)
